molecular formula C14H21NO2S B225860 1-(4-Tert-butylphenyl)sulfonylpyrrolidine

1-(4-Tert-butylphenyl)sulfonylpyrrolidine

Cat. No.: B225860
M. Wt: 267.39 g/mol
InChI Key: PZFZQYMGLNTRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Tert-butylphenyl)sulfonylpyrrolidine is a compound that features a pyrrolidine ring substituted with a 4-tert-butylphenylsulfonyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The tert-butylphenylsulfonyl group adds steric bulk and electronic effects, which can influence the compound’s reactivity and interactions with biological targets.

Preparation Methods

The synthesis of 1-(4-tert-butylphenylsulfonyl)pyrrolidine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the reaction of pyrrolidine with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-Tert-butylphenyl)sulfonylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, influencing their function. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(4-Tert-butylphenyl)sulfonylpyrrolidine can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-one: Known for its use in pharmaceuticals as a precursor to various drugs.

    Pyrrolidine-2,5-diones: Studied for their anticonvulsant and anti-inflammatory properties.

    Prolinol: Used in asymmetric synthesis as a chiral auxiliary. The uniqueness of 1-(4-tert-butylphenylsulfonyl)pyrrolidine lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable in specific applications.

Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C14H21NO2S/c1-14(2,3)12-6-8-13(9-7-12)18(16,17)15-10-4-5-11-15/h6-9H,4-5,10-11H2,1-3H3

InChI Key

PZFZQYMGLNTRMW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2

Origin of Product

United States

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